RO5126766 - 946128-88-7

RO5126766

Catalog Number: EVT-288201
CAS Number: 946128-88-7
Molecular Formula: C21H18FN5O5S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CH5126766 is a member of the class of coumarins that is 4-methyl-7-[(pyrimidin-2-yl)oxy]coumarin carrying an additional [2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl substituent at position 3. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an antineoplastic agent. It is an aryloxypyrimidine, a member of coumarins, a member of pyridines, an organofluorine compound and a member of sulfamides.
Avutometinib (RO-5126766 free base) is under investigation in clinical trial NCT03875820 (Phase I Trial of VS-6063 and RO5126766.).
Avutometinib is an orally bioavailable inhibitor of the serine/threonine protein kinases Raf and mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK), with potential antineoplastic activity. Upon oral administration, avutometinib specifically targets, binds to and inhibits the kinase activities of Raf and MEK, resulting in the inhibition of Raf/MEK-mediated signal transduction pathways. This results in the inhibition of Raf/MEK-dependent tumor cell proliferation and survival. The RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) signaling pathway is often dysregulated in human cancers and plays a key role in tumor cell proliferation, differentiation and survival.
Source

RO5126766 was developed through iterative rounds of chemical modification from an initial hit compound identified during high-throughput screening aimed at inducing the expression of the cell-cycle inhibitor p27. The development process involved extensive structure-activity relationship studies to optimize its efficacy against specific kinases involved in tumorigenesis .

Classification

RO5126766 is classified as a small molecule inhibitor and specifically targets the Raf and MEK kinases within the MAPK signaling pathway. Its mechanism of action involves allosteric inhibition, which is distinct from traditional ATP-competitive inhibitors, allowing it to effectively modulate kinase activity without competing for ATP binding sites .

Synthesis Analysis

Methods

The synthesis of RO5126766 involves several key steps that utilize various organic chemistry techniques. The compound is typically synthesized through a series of reactions starting from simpler precursors, which undergo transformations such as alkylation, acylation, and cyclization.

Technical Details

  1. Starting Materials: The synthesis begins with specific substituted aromatic compounds.
  2. Reagents: Common reagents include potassium hydroxide and various solvents such as dimethyl sulfoxide and tetrahydrofuran.
  3. Yield: Reports indicate yields ranging from 66% to 76% depending on the specific synthetic route employed .
  4. Purification: The final product is often purified using silica gel column chromatography to achieve the desired purity before biological testing.
Molecular Structure Analysis

Structure

RO5126766 has a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its interaction with target kinases. The specific arrangement of atoms contributes to its inhibitory activity against Raf and MEK kinases.

Data

  • Molecular Formula: C22H23N3O3S
  • Molecular Weight: Approximately 423.50 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed in proton NMR provide insights into the hydrogen environment within the molecule, confirming its structural integrity .
Chemical Reactions Analysis

Reactions

RO5126766 undergoes various chemical reactions during its synthesis, including:

  1. Alkylation Reactions: Involving the introduction of alkyl groups to aromatic systems.
  2. Acylation Reactions: Leading to the formation of amides or esters that are critical for enhancing biological activity.
  3. Cyclization Reactions: Resulting in the formation of cyclic structures that stabilize the compound.

Technical Details

The reactions are typically monitored using thin-layer chromatography and confirmed through mass spectrometry to ensure successful synthesis and purity .

Mechanism of Action

Process

RO5126766 exerts its pharmacological effects by binding to the Raf kinase domain, leading to a conformational change that inhibits its activity. This inhibition subsequently affects downstream signaling pathways involving MEK and ERK, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Data

  • Binding Affinity: RO5126766 shows high affinity for both BRAF and CRAF kinases with dissociation constants (Kd) reported at 2.9 nmol/L for MEK1 and 13 nmol/L for MEK2 .
  • Biological Effects: In vitro studies demonstrate significant inhibition of ERK signaling pathways, contributing to its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powdery solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: RO5126766 exhibits stability under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: The compound is designed to selectively inhibit specific kinases without significant off-target effects, which is crucial for minimizing side effects in therapeutic applications .
Applications

Scientific Uses

RO5126766 is primarily investigated for its application in cancer therapy targeting tumors with aberrations in the RAS/RAF/MAPK pathway. Its dual inhibition mechanism makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy while overcoming resistance mechanisms commonly observed with single-agent therapies.

Current research focuses on clinical trials assessing its effectiveness in various malignancies, including melanoma and colorectal cancer, where RAS mutations are prevalent . Additionally, studies are exploring its potential use in combination with other chemotherapeutic agents to improve outcomes in resistant cancer types .

Molecular Mechanisms of Dual RAF/MEK Inhibition

RO5126766 (also known as CH5126766, VS-6766, or Avutometinib) represents a first-in-class small molecule inhibitor with a unique mechanism of dual RAF and MEK inhibition. Unlike sequential targeting with separate RAF and MEK inhibitors, RO5126766 simultaneously engages both kinases within the MAPK pathway through a distinctive molecular mechanism centered on stabilizing a specific protein complex conformation. This approach fundamentally disrupts signal transduction through the RAF-MEK-ERK cascade, offering distinct advantages in tumors driven by challenging oncogenic drivers like RAS or non-V600 BRAF mutations [1] [2] [4].

Structural Basis of RAF-MEK Complex Stabilization

The inhibitory power of RO5126766 originates from its precise binding within the allosteric site of MEK1/2. Structural analyses reveal that RO5126766 binds adjacent to, but distinct from, the ATP-binding pocket of MEK. This binding site involves key residues in the αC-helix, the catalytic loop, and a hydrophobic pocket formed by residues such as Met143, Met219, Ala220, and Phe223 [8]. Crucially, RO5126766 binding induces a specific conformational change in MEK.

This induced conformation enhances MEK's affinity for RAF kinases (including BRAF, BRAFV600E, and CRAF). Surface plasmon resonance (SPR) studies demonstrate that RO5126766 binding increases the binding affinity between MEK and RAF proteins by 10-100 fold compared to the unbound state [2]. Instead of merely blocking the active site, RO5126766 traps MEK in a state where it forms an unusually stable, catalytically inactive complex with RAF. This complex prevents the dissociation of the RAF-MEK heterodimer, effectively sequestering both kinases in a non-productive state. The inhibitor acts as a "molecular glue," stabilizing an interaction that halts the phosphorylation cycle essential for pathway activation [2] [4] [6].

Table 1: Inhibitory Profile of RO5126766 Against Key Kinase Targets

Target KinaseIC₅₀ (nM)Functional Consequence
BRAFV600E8.2 ± 0.0015Direct inhibition of mutant BRAF kinase activity
CRAF56 ± 0.016Inhibition of wild-type CRAF kinase activity
BRAF (Wild-Type)190 ± 0.003Inhibition of wild-type BRAF kinase activity
MEK1/2160 ± 0.043Allosteric inhibition preventing ERK activation and RAF-mediated MEK phosphorylation

Allosteric Modulation of MEK Phosphorylation Dynamics

Conventional ATP-competitive MEK inhibitors (e.g., trametinib, PD0325901) bind MEK and prevent it from phosphorylating its substrate ERK. However, a critical limitation of these inhibitors is their induction of a feedback loop: by relieving ERK-dependent negative feedback on RAF, they cause increased RAF-dependent phosphorylation of MEK itself (typically at S218/S222 for MEK1). This paradoxical MEK phosphorylation can limit the depth and durability of pathway suppression [2] [3].

RO5126766 exhibits a fundamentally different mechanism. Its binding induces a specific conformational change in MEK, locking it in a state where its own activation loop (containing the Ser218/Ser222 phosphorylation sites) becomes structurally inaccessible to RAF kinases [2] [8]. Consequently, RO5126766-bound MEK cannot be phosphorylated by RAF. This is a critical distinction from standard MEK inhibitors. Biochemical assays confirm that while PD0325901 treatment leads to a marked increase in phospho-MEK levels in cells, RO5126766 treatment results in a profound decrease in both phospho-MEK and phospho-ERK levels [2].

Furthermore, the stable RAF-MEK complex formed under RO5126766 inhibition prevents the release of activated MEK, which is necessary for downstream ERK activation. The inhibitor essentially turns MEK into a dominant-negative inhibitor of RAF kinase activity. This dual action – preventing MEK's phosphorylation and preventing MEK from activating ERK – results in a more profound and sustained suppression of the MAPK pathway output compared to standard MEK inhibitors, particularly in contexts with high upstream signaling flux, such as RAS-mutant tumors [2] [4] [6].

Paradoxical ERK Pathway Suppression in RAS/RAF-Mutant Contexts

A significant challenge in targeting the MAPK pathway, especially in RAS-mutant cancers, is the phenomenon of "pathway reactivation" or limited suppression seen with single-agent RAF or MEK inhibitors. RAS mutations (NRAS, KRAS, HRAS) lead to constitutive GTP-bound RAS that persistently activates RAF dimers. Similarly, non-V600 BRAF mutations (Class II and III) often function as dimers dependent on upstream RAS signaling or exhibit intrinsic dimeric activity [6].

RO5126766 demonstrates superior efficacy in these challenging contexts due to its unique mechanism:

  • Overcoming RAF Dimer-Mediated Signaling: In RAS-mutant or Class II BRAF-mutant cells, signaling primarily occurs through RAF dimers (CRAF-CRAF, BRAF-CRAF, or mutant BRAF dimers). Conventional RAF inhibitors (e.g., vemurafenib, dabrafenib) selectively inhibit monomeric BRAFV600E (Class I) but can transactivate the other protomer within a dimer, leading to paradoxical ERK activation in RAS-mutant cells or cells with wild-type BRAF. RO5126766, by stabilizing the RAF-MEK complex, effectively blocks signal transduction through all RAF dimers, preventing both MEK phosphorylation and subsequent ERK activation, regardless of dimer composition [1] [2] [6].
  • Suppressing MEK Reactivation: In RAS-mutant cells treated with standard MEK inhibitors (e.g., PD0325901), relief of ERK feedback leads to rapid RAF-dependent re-phosphorylation of MEK, limiting pathway suppression. RO5126766's ability to prevent MEK phosphorylation entirely circumvents this feedback reactivation. Studies in NRAS-mutated melanoma (SK-MEL-2) and KRAS-mutated lung (A549) and colon (HCT116, SW480) cancer cell lines show RO5126766 achieves significantly greater suppression of phospho-ERK and inhibits cell proliferation and colony formation more potently than single-agent MEK inhibitors like PD0325901 [1] [4] [5].
  • Efficacy Against Amplifier Mutations (Class III BRAF): Class III BRAF mutations (e.g., D594G, G466V) are kinase-impaired but enhance signaling through heterodimerization with wild-type CRAF (amplifiers), dependent on upstream RAS activation. RO5126766 effectively suppresses signaling in these contexts by inhibiting the wild-type RAF partner (CRAF) within the heterodimer and preventing it from phosphorylating MEK, thereby blocking the amplified signal [6].

Table 2: Efficacy of RO5126766 in Preclinical Models of RAS/RAF-Mutant Cancers

Cell Line/ModelGenetic AlterationKey FindingCitation
SK-MEL-2NRAS Q61RInduced G1 cell cycle arrest; reduced colony formation > PD0325901; suppressed tumor growth in xenografts [1] [4]
HCT116KRAS G13DIC₅₀ = 40-53 nM (proliferation); superior colony formation inhibition vs. MEK inhibitor [1] [4]
SW480KRAS G12VIC₅₀ = 46 nM (proliferation) [4]
A549KRAS G12SIC₅₀ = 1.24 µM (proliferation); suppressed MEK reactivation [1] [4]
MIAPaCa-2KRAS G12CIC₅₀ = 40 nM (proliferation) [4]
C32 XenograftBRAFV600EED₅₀ = 0.09 mg/kg (tumor growth inhibition) [4]
SK-MEL-28BRAF V600EIC₅₀ = 65 nM (proliferation) [4]

The preclinical efficacy translates to clinical activity. Phase I studies using intermittent dosing schedules (e.g., 4.0 mg twice weekly) of RO5126766 (VS-6766) demonstrated objective responses and disease control in patients with diverse solid tumors and multiple myeloma harboring mutations in KRAS, NRAS, BRAF (non-V600), and MEK, confirming the ability of this dual inhibitor to achieve clinically meaningful pathway suppression in these genetically defined populations where single-agent RAF or MEK inhibitors have shown limited activity [5].

Properties

CAS Number

946128-88-7

Product Name

RO5126766

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F

Solubility

Soluble in DMSO, not in water

Synonyms

RO5126766; RO 5126766; RO5126766; CH5126766; CH5126766; CH 5126766.

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.